molecular formula C13H8O3 B1518784 5-(2-Phenylethynyl)furan-3-carboxylic acid CAS No. 1111580-55-2

5-(2-Phenylethynyl)furan-3-carboxylic acid

Cat. No.: B1518784
CAS No.: 1111580-55-2
M. Wt: 212.2 g/mol
InChI Key: AAZNXBGLAHTTGA-UHFFFAOYSA-N
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Description

5-(2-Phenylethynyl)furan-3-carboxylic acid is an organic compound with the molecular formula C13H8O3 and a molecular weight of 212.2 g/mol. This compound is characterized by its furan ring structure substituted with a phenylethynyl group and a carboxylic acid group at the 3-position

Scientific Research Applications

5-(2-Phenylethynyl)furan-3-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of furan derivatives with biological systems.

  • Industry: It can be used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylethynyl)furan-3-carboxylic acid typically involves the following steps:

  • Furan Synthesis: The furan ring can be synthesized through the dehydration of 1,4-dihydro-2,6-dimethyl-4H-pyran-4-one.

  • Phenylethynyl Group Addition: The phenylethynyl group can be introduced via a Sonogashira cross-coupling reaction, which involves the reaction of furan-3-boronic acid with phenylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Phenylethynyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid.

  • Reduction: The carboxylic acid group can be reduced to an alcohol, forming 5-(2-phenylethynyl)furan-3-ol.

  • Substitution: The phenylethynyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Furan-3,4-dicarboxylic acid

  • Reduction: 5-(2-phenylethynyl)furan-3-ol

  • Substitution: Various substituted furan derivatives

Mechanism of Action

The mechanism by which 5-(2-Phenylethynyl)furan-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

5-(2-Phenylethynyl)furan-3-carboxylic acid can be compared with other similar compounds, such as:

  • Furan-3-carboxylic acid: Lacks the phenylethynyl group.

  • Phenylacetylene: Lacks the furan ring and carboxylic acid group.

  • Furan-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

Properties

IUPAC Name

5-(2-phenylethynyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-13(15)11-8-12(16-9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZNXBGLAHTTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111580-55-2
Record name 5-(2-phenylethynyl)furan-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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